Pravastatin 1,1,3,3-Tetramethylbutylamine

Catalog No.
S917718
CAS No.
151006-14-3
M.F
C31H55NO7
M. Wt
553.781
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pravastatin 1,1,3,3-Tetramethylbutylamine

CAS Number

151006-14-3

Product Name

Pravastatin 1,1,3,3-Tetramethylbutylamine

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine

Molecular Formula

C31H55NO7

Molecular Weight

553.781

InChI

InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1

InChI Key

RKFLVBHCVKWNON-IYNICTALSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N

Synonyms

[1S-[1α(βS*,δS*),2α,6α,8β(R*),8aα]]-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoate 2,4,4-Trimethyl-2-pentanamine;

Pravastatin 1,1,3,3-Tetramethylbutylamine is a chemical compound derived from pravastatin, which is a member of the statin class of drugs used primarily for lowering cholesterol levels in patients at risk of cardiovascular diseases. The compound has the molecular formula C31H55NO7C_{31}H_{55}NO_7 and a molecular weight of 553.77 g/mol, with the CAS number 151006-14-3. Its structure features a complex arrangement including a heptanoic acid moiety and a tetramethylbutylamine group, which contributes to its pharmacological properties .

PTMB acts similarly to pravastatin. Once absorbed, pravastatin competitively inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor for cholesterol synthesis in the liver []. This leads to a decrease in cholesterol production and lowers blood LDL (low-density lipoprotein) cholesterol levels.

PTMB inherits the safety profile of pravastatin. Common side effects of pravastatin include muscle pain, fatigue, and digestive issues []. In rare cases, it can cause liver damage. PTMB is generally not recommended for people with certain medical conditions like active liver disease or pregnant women [].

Such as acylation and alkylation are employed to construct the core structure.
  • Final Modification: The addition of the tetramethylbutylamine group is performed through alkylation methods.
  • These synthetic routes are optimized for yield and purity to ensure that the final product meets pharmaceutical standards .

    Pravastatin 1,1,3,3-Tetramethylbutylamine exhibits significant biological activity as an antihyperlipidemic agent. Its primary mechanism involves:

    • Cholesterol Reduction: By inhibiting HMG-CoA reductase, it effectively lowers serum cholesterol levels.
    • Anti-inflammatory Effects: Studies suggest that pravastatin may possess anti-inflammatory properties that contribute to cardiovascular protection beyond cholesterol management.
    • Endothelial Function Improvement: It has been shown to enhance endothelial function, which is critical for maintaining vascular health.

    These biological activities make it a valuable therapeutic agent in managing dyslipidemia and reducing cardiovascular risk .

    Pravastatin 1,1,3,3-Tetramethylbutylamine is primarily used in:

    • Pharmaceutical Development: As a reference standard in quality control laboratories for testing formulations containing pravastatin.
    • Clinical Research: Investigating its effects on lipid profiles and cardiovascular outcomes in various patient populations.
    • Biological Studies: Exploring its mechanisms of action and potential off-target effects in cellular models.

    Its applications extend beyond mere cholesterol management into broader cardiovascular health research .

    Studies on Pravastatin 1,1,3,3-Tetramethylbutylamine have shown interactions with various drugs and biological molecules:

    • Drug Interactions: It may interact with other lipid-lowering agents or medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring when co-administered.
    • Biomolecular Interactions: Research indicates potential interactions with proteins involved in lipid metabolism and transport.

    Understanding these interactions is crucial for optimizing treatment regimens involving pravastatin .

    Pravastatin 1,1,3,3-Tetramethylbutylamine shares structural and functional similarities with other statins. Key compounds include:

    Compound NameCAS NumberKey Features
    Simvastatin79902-63-9Derived from fermentation; more potent than pravastatin.
    Atorvastatin134523-00-4Longer half-life; significant LDL reduction.
    Rosuvastatin287714-41-4High potency; effective at lower doses.

    Uniqueness of Pravastatin

    Pravastatin is unique due to its relatively lower potency compared to other statins but offers fewer side effects such as muscle pain and liver enzyme elevations. Its structure allows for better solubility and absorption characteristics in certain populations .

    Wikipedia

    Pravastatin 1,1,3,3-tetramethylbutylamine

    Dates

    Modify: 2023-08-15

    Explore Compound Types